molecular formula C13H21NO2 B4886372 1-ethyl-4-(1-piperidinyl)-2-butyn-1-yl acetate

1-ethyl-4-(1-piperidinyl)-2-butyn-1-yl acetate

Cat. No. B4886372
M. Wt: 223.31 g/mol
InChI Key: MWQCPJDLBAQOKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-4-(1-piperidinyl)-2-butyn-1-yl acetate, also known as EPPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the butynyl acetate family, which is known for its unique chemical properties and potential therapeutic uses. In

Mechanism of Action

The mechanism of action of 1-ethyl-4-(1-piperidinyl)-2-butyn-1-yl acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. 1-ethyl-4-(1-piperidinyl)-2-butyn-1-yl acetate has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression and cell growth. In addition, 1-ethyl-4-(1-piperidinyl)-2-butyn-1-yl acetate has been shown to inhibit the activity of the signaling pathway known as the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
1-ethyl-4-(1-piperidinyl)-2-butyn-1-yl acetate has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 1-ethyl-4-(1-piperidinyl)-2-butyn-1-yl acetate inhibits the growth of cancer cells and induces apoptosis (programmed cell death) in these cells. In addition, 1-ethyl-4-(1-piperidinyl)-2-butyn-1-yl acetate has been shown to have neuroprotective effects and may be effective in the treatment of neurodegenerative diseases. 1-ethyl-4-(1-piperidinyl)-2-butyn-1-yl acetate has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

1-ethyl-4-(1-piperidinyl)-2-butyn-1-yl acetate has several advantages for use in lab experiments. It is relatively easy to synthesize and has high purity, making it suitable for use in a variety of assays and experiments. In addition, 1-ethyl-4-(1-piperidinyl)-2-butyn-1-yl acetate has been shown to be effective in a wide range of cell types and has low toxicity, making it a safe and versatile compound for use in scientific research. However, there are also some limitations to the use of 1-ethyl-4-(1-piperidinyl)-2-butyn-1-yl acetate in lab experiments. For example, its mechanism of action is not fully understood, which may limit its potential applications in certain areas of research.

Future Directions

There are several future directions for research on 1-ethyl-4-(1-piperidinyl)-2-butyn-1-yl acetate. One area of interest is the development of new drugs based on the structure of 1-ethyl-4-(1-piperidinyl)-2-butyn-1-yl acetate. Researchers are exploring the potential of 1-ethyl-4-(1-piperidinyl)-2-butyn-1-yl acetate derivatives for use in the treatment of cancer and other diseases. In addition, researchers are investigating the mechanism of action of 1-ethyl-4-(1-piperidinyl)-2-butyn-1-yl acetate and its potential applications in other areas of research, such as inflammation and cardiovascular disease. Finally, researchers are exploring the potential of 1-ethyl-4-(1-piperidinyl)-2-butyn-1-yl acetate as a tool for studying the role of HDACs and the PI3K/AKT/mTOR pathway in cell growth and survival.

Scientific Research Applications

1-ethyl-4-(1-piperidinyl)-2-butyn-1-yl acetate has been widely studied for its potential applications in scientific research. One of the most promising applications of 1-ethyl-4-(1-piperidinyl)-2-butyn-1-yl acetate is in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders. 1-ethyl-4-(1-piperidinyl)-2-butyn-1-yl acetate has been shown to have potent anti-tumor activity and may be effective in the treatment of certain types of cancer. In addition, 1-ethyl-4-(1-piperidinyl)-2-butyn-1-yl acetate has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

6-piperidin-1-ylhex-4-yn-3-yl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-3-13(16-12(2)15)8-7-11-14-9-5-4-6-10-14/h13H,3-6,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQCPJDLBAQOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#CCN1CCCCC1)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Piperidin-1-ylhex-4-yn-3-yl acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.